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Uracil-m7GpppAmpG ammonium

mRNA therapeutics vaccine manufacturing in vitro transcription

Conventional Cap 0 analogs often yield suboptimal capping efficiency and trigger innate immune recognition, complicating mRNA therapeutic development. Uracil-m7GpppAmpG ammonium solves this by enabling co-transcriptional synthesis of the natural Cap 1 structure (m7GpppNm) in a single IVT step with T7 polymerase, eliminating post-transcriptional enzymatic capping. • Achieves ≈90% capping efficiency with defined 5′-AG initiation and 2′-O-methylation, minimizing RIG-I/IFIT-mediated immune activation. • Ammonium salt exhibits storage stability of 3 years (powder, -20°C) and 1 year (solvent, -80°C), unlike degradation-prone free acid. • Binds eIF4E with KD = 45.6 nM, delivering 2-2.7× higher affinity than dinucleotide caps for superior translation output. Ideal for mRNA vaccines, protein replacement, and gene-editing workflows.

Molecular Formula C31H45N13O25P4
Molecular Weight 1123.7 g/mol
Cat. No. B14762651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil-m7GpppAmpG ammonium
Molecular FormulaC31H45N13O25P4
Molecular Weight1123.7 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=O)NC8=O)O)O)O)O.N
InChIInChI=1S/C31H42N12O25P4.H3N/c1-40-10-43(25-16(40)26(49)39-30(33)38-25)28-20(48)18(46)12(64-28)6-61-70(53,54)67-72(57,58)68-71(55,56)62-7-13-21(22(59-2)29(65-13)42-9-36-15-23(32)34-8-35-24(15)42)66-69(51,52)60-5-11-17(45)19(47)27(63-11)41-4-3-14(44)37-31(41)50;/h3-4,8-13,17-22,27-29,45-48H,5-7H2,1-2H3,(H9-,32,33,34,35,37,38,39,44,49,50,51,52,53,54,55,56,57,58);1H3/t11-,12-,13-,17-,18-,19-,20-,21-,22-,27-,28-,29-;/m1./s1
InChIKeyCGNUPCFFVHFMSW-HYPAHNGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uracil-m7GpppAmpG Ammonium: Trinucleotide Cap Analog for mRNA Capping


Uracil-m7GpppAmpG ammonium is a trinucleotide 5′ cap analog used for the in vitro synthesis of 5′-capped messenger RNA (mRNA) via co-transcriptional capping with T7 RNA polymerase . The compound is designed to produce mRNA bearing the Cap 1 structure (m7GpppNm), which mimics the natural eukaryotic mRNA cap and is essential for efficient translation initiation, enhanced mRNA stability, and reduced innate immune recognition in mammalian systems [1]. The cap consists of a 7-methylguanosine (m7G) moiety linked via a 5′-5′ triphosphate bridge to a 2′-O-methyladenosine (Am) followed by a guanosine (G) nucleotide, with the ammonium counterion form providing enhanced chemical stability compared to the free acid . The target compound is utilized in the production of mRNA for applications including vaccines, protein replacement therapies, and gene editing [2].

Why Uracil-m7GpppAmpG Ammonium Outperforms Generic Cap Analogs


Substitution among cap analogs in mRNA production introduces substantial variability in critical performance parameters including capping efficiency, translation yield, and susceptibility to decapping enzymes. While m7GpppG (a dinucleotide Cap 0 analog) and ARCA (anti-reverse cap analog) represent earlier-generation capping reagents, the trinucleotide architecture of m7GpppAmpG ammonium enables co-transcriptional production of Cap 1 structures with a defined 5′ initiation sequence (AG) and 2′-O-methylation on the first transcribed nucleotide . In contrast, m7GpppG yields Cap 0 mRNA with capping efficiencies of 76–87% [1], and ARCA-based approaches require post-transcriptional enzymatic capping steps that increase process complexity and cost. The ammonium salt form specifically addresses the inherent instability of the free acid form, which is noted as prone to degradation during storage and handling . Users should not assume that alternative cap analogs—even those sharing the m7GpppAmpG core structure—will perform equivalently without quantitative validation of capping efficiency, eIF4E binding affinity, and final mRNA translational output.

Quantitative Evidence: Uracil-m7GpppAmpG Ammonium vs. Alternatives


Co-Transcriptional Capping Efficiency

The core cap analog m7GpppAmpG ammonium achieves a co-transcriptional capping efficiency of 90% for RNA products generated via T7 RNA polymerase-mediated in vitro transcription [1]. This value exceeds the reported capping efficiency of the dinucleotide cap analog m7GpppG, which ranges from 76% to 87% depending on experimental conditions [2]. The trinucleotide architecture of m7GpppAmpG ammonium enables co-transcriptional incorporation of the Cap 1 structure without requiring post-transcriptional enzymatic capping steps, whereas m7GpppG produces Cap 0 mRNA that is more immunogenic in mammalian systems and exhibits faster decapping kinetics .

mRNA therapeutics vaccine manufacturing in vitro transcription

eIF4E Binding Affinity

The ammonium salt form of m7GpppAmpG binds to the eukaryotic translation initiation factor eIF4E with a dissociation constant (KD) of 45.6 nM, as determined by fluorescence quenching titration . In a separate study measuring cap analog binding to eIF4E under comparable conditions, the free acid form of m7GpppAmpG exhibited a KD of 33.8 ± 2.6 nM, while the reference dinucleotide cap analog m27,2′-OGpppG (a form of m7GpppG) showed a significantly weaker KD of 92.6 ± 2.6 nM [1]. The 2.0- to 2.7-fold higher binding affinity of m7GpppAmpG (both ammonium and free acid forms) relative to m7GpppG correlates with more efficient recruitment of the translation initiation machinery to capped mRNA.

translation initiation cap-binding protein eIF4E affinity

Ammonium Salt Stability Advantage

The free acid form of m7GpppAmpG is explicitly noted as prone to instability during storage and handling, leading vendors to recommend the stable ammonium salt form (Uracil-m7GpppAmpG ammonium) for research and development applications . The ammonium salt retains the same biological activity—including 90% capping efficiency and eIF4E binding—while offering practical advantages for laboratory workflows. The molecular formula of the ammonium salt is C31H42N12O25P4·xNH3, with the variable xNH3 reflecting the counterion stoichiometry [1]. Storage recommendations for the ammonium salt specify -20°C for powder (3 years) and -80°C for solutions (1 year) [2].

chemical stability salt form optimization storage

Susceptibility to Decapping Enzymes

In biochemical assays measuring susceptibility to the human decapping enzyme hDcp2, m7GpppAmpG exhibits a relative decapping rate of 1.01 (normalized to an internal reference) [1]. This places m7GpppAmpG in an intermediate position between m7GpppG, which undergoes fast degradation upon exposure to hDcp2 [2], and modified cap analogs such as β-S-ARCA that show reduced susceptibility (relative rates 0.11–0.45) but at the cost of requiring post-transcriptional capping workflows. The moderate decapping rate of m7GpppAmpG reflects its natural-like Cap 1 structure that balances adequate cellular stability for therapeutic mRNA applications with compatibility with endogenous mRNA turnover machinery.

mRNA stability decapping Dcp2 susceptibility

Structural Comparison with LNA-Modified Analogs

Uracil-m7GpppAmpG ammonium is distinguished from the structurally related 3′OMe-m7GpppAmpG analog by the absence of a locked nucleic acid (LNA) modification at the 3′ position of the m7G moiety . The 3′OMe-m7GpppAmpG variant, which contains an LNA molecule, has been reported to demonstrate notable translational efficiency and serves as a tool in mRNA vaccine and transfection research [1]. Uracil-m7GpppAmpG ammonium retains the canonical trinucleotide Cap 1 architecture without LNA constraints, offering a structurally simpler cap analog that may be preferred for applications where LNA modifications are not required or where potential off-target effects of LNA-containing caps have not been fully characterized.

cap analog design structural differentiation mRNA capping

Workflow Simplification vs. ARCA and CleanCap

m7GpppAmpG ammonium enables one-pot co-transcriptional capping during in vitro transcription, producing Cap 1 mRNA without requiring post-transcriptional enzymatic capping steps . This contrasts with ARCA (anti-reverse cap analog) workflows, which require separate enzymatic capping reactions that extend manufacturing timelines and introduce additional process variability [1]. While CleanCap reagents also offer one-pot co-transcriptional capping with >95% efficiency, they are proprietary, patent-protected reagents with associated licensing costs [2]. m7GpppAmpG ammonium provides an alternative co-transcriptional route to Cap 1 mRNA that may offer procurement flexibility and reduced intellectual property constraints for research and early development applications.

process efficiency mRNA manufacturing workflow simplification

Procurement and Application Scenarios


mRNA Vaccine Development with Co-Transcriptional Cap 1

Uracil-m7GpppAmpG ammonium is indicated for the production of mRNA vaccine candidates where co-transcriptional generation of Cap 1 structures is required to minimize innate immune activation while achieving 90% capping efficiency without post-transcriptional enzymatic steps [1]. The Cap 1 structure produced by this analog (m7GpppAm) more closely resembles endogenous mammalian mRNA than Cap 0 (m7GpppG) and is therefore less likely to trigger RIG-I and IFIT-mediated antiviral responses . This application scenario is directly supported by the 90% capping efficiency data and the established Cap 1 structural outcome of m7GpppAmpG-mediated transcription.

High-Yield mRNA Production Based on eIF4E Affinity

Applications requiring maximal protein expression per unit of transfected mRNA—such as mRNA-based protein replacement therapies and cell reprogramming protocols—benefit from the enhanced eIF4E binding affinity of m7GpppAmpG ammonium (KD = 45.6 nM for ammonium salt; KD = 33.8 nM for free acid) compared to dinucleotide cap analogs like m7GpppG (KD = 92.6 nM) [1]. The 2.0- to 2.7-fold higher binding affinity translates to more efficient ribosome recruitment and translation initiation, directly impacting functional protein yield .

Stable Cap Analog Formulation for Routine Workflows

For research laboratories and core facilities conducting routine mRNA synthesis, Uracil-m7GpppAmpG ammonium provides documented storage stability (powder: -20°C for 3 years; in solvent: -80°C for 1 year) [1] and eliminates the instability concerns associated with the free acid form of m7GpppAmpG . This scenario applies to users who prioritize batch-to-batch consistency, reduced reagent waste due to degradation, and simplified inventory management for cap analog stocks.

Reference Compound for Cap Analog Comparative Studies

Uracil-m7GpppAmpG ammonium serves as a reference compound for studies evaluating novel cap analog designs or comparing capping strategies across different mRNA constructs. The compound's well-characterized decapping susceptibility (relative rate = 1.01 in hDcp2 assays) [1] and established capping efficiency (90%) provide a benchmark for assessing next-generation cap analogs. Researchers conducting structure-activity relationship studies or optimizing mRNA formulations for specific cell types can use this compound as a control with documented biochemical properties.

Technical Documentation Hub

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59 linked technical documents
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